Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-

Description

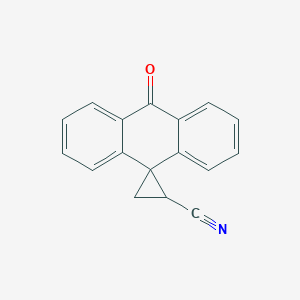

"Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-" (CAS: 21555-16-8) is a spirocyclic compound featuring a fused anthracene moiety linked to a cyclopropane ring via a spiro junction. The structure includes a carbonitrile group at the 2'-position and a ketone at the 10-position (10-oxo). Key physicochemical properties include a calculated LogP of 3.06 (indicating moderate lipophilicity) and a polar surface area (PSA) of 40.86 Ų, suggesting balanced solubility and permeability .

Properties

CAS No. |

21555-16-8 |

|---|---|

Molecular Formula |

C17H11NO |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carbonitrile |

InChI |

InChI=1S/C17H11NO/c18-10-11-9-17(11)14-7-3-1-5-12(14)16(19)13-6-2-4-8-15(13)17/h1-8,11H,9H2 |

InChI Key |

IVTCZOMFBSTWLB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of spirocyclic compounds such as Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo- typically involves:

- Formation of a reactive intermediate (e.g., imines or ketenes) derived from anthracene derivatives.

- A [2+2] cycloaddition reaction to form the cyclopropane ring spiro-fused to the anthracene.

- Introduction of the carbonitrile group and oxidation to the ketone functionality.

Specific Synthetic Route

A representative method adapted from related polycyclic aromatic spiro-β-lactams synthesis (which shares mechanistic similarities) involves:

Preparation of Schiff Bases (Imines):

Anthracene-9-carbaldehyde is reacted with appropriate amines to form imines (Schiff bases). These intermediates are crucial for subsequent cycloaddition steps.[2+2] Cycloaddition Reaction:

The imines are treated with ketenes derived from carboxylic acids (e.g., 9H-xanthene-9-carboxylic acid) in the presence of bases such as triethylamine and activating agents like tosyl chloride. This reaction forms the spirocyclic β-lactam ring system, which is structurally related to the cyclopropane ring in the target compound.Cyclopropanation and Functional Group Introduction:

The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds or carbenoid reagents under controlled conditions. The carbonitrile group can be introduced by nucleophilic substitution or cyanation reactions on the cyclopropane ring or its precursors.Oxidation to 10-oxo Group:

The ketone functionality at the 10-position of anthracene is typically introduced or confirmed by oxidation reactions or by starting from anthracene-9(10H)-one derivatives. Oxidizing agents such as chromium-based reagents or other mild oxidants are used to ensure selective oxidation without affecting the spirocyclic framework.

Reaction Conditions and Monitoring

- Solvents: Commonly used solvents include chloroform, dichloromethane, or tetrahydrofuran (THF), chosen for their ability to dissolve aromatic and spirocyclic intermediates.

- Temperature: Reactions are often conducted at ambient to moderate temperatures (20–60 °C) to control reaction rates and stereoselectivity.

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress. Spectroscopic methods such as IR (notably β-lactam carbonyl absorption around 1747 cm⁻¹ in related compounds), 1H-NMR, and 13C-NMR confirm the formation of the spirocyclic structure and functional groups.

Spectroscopic and Analytical Data Supporting Preparation

These data, while from related spiro-β-lactams, provide a framework for confirming the successful synthesis of spirocyclic anthracene derivatives like Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Imine Formation | Anthracene-9-carbaldehyde + amine, solvent | Formation of Schiff base intermediate |

| 2 | [2+2] Cycloaddition | Ketene (from carboxylic acid), triethylamine, tosyl chloride | Formation of spirocyclic β-lactam intermediate |

| 3 | Cyclopropanation | Diazo compounds or carbenoid reagents | Introduction of cyclopropane ring |

| 4 | Cyanation | Cyanide source (e.g., KCN) | Introduction of carbonitrile group |

| 5 | Oxidation | Mild oxidants (e.g., Cr-based reagents) | Formation of 10-oxo ketone group |

Research Findings and Considerations

- The stereochemistry of the spiro center is critical and can be controlled by the choice of reagents and reaction conditions, as confirmed by X-ray crystallography in related compounds.

- The yield and purity depend on the careful monitoring of reaction progress and purification steps, often involving recrystallization or chromatography.

- The presence of the carbonitrile and ketone groups provides sites for further functionalization or biological activity studies, making the preparation method significant for medicinal chemistry applications.

This detailed synthesis approach for Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo- integrates established organic synthesis techniques, spectroscopic characterization, and mechanistic insights from related spirocyclic aromatic compounds. The methods emphasize the importance of cycloaddition chemistry, functional group transformations, and stereochemical control to achieve the target compound with high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene or cyclopropane rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can lead to a variety of functionalized spiro compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that spirocyclic compounds, including spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, exhibit significant anticancer properties. The unique structural characteristics of these compounds often lead to enhanced binding affinity to biological targets compared to non-spiro counterparts. Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer pathways, which could lead to novel therapeutic strategies.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its structural features may enhance its ability to bind to microbial targets, making it a candidate for further investigation in the development of new antimicrobial therapies.

Enzyme Inhibition

Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, has shown promise as an enzyme inhibitor. Its ability to interact with specific enzymes could be harnessed for therapeutic purposes, particularly in diseases where enzyme activity plays a critical role.

Synthesis and Characterization

The synthesis of spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, typically involves multiple steps that may include cyclization reactions and functional group modifications. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) are employed to confirm the structure and assess the physical-chemical properties of the synthesized compounds .

Comparison with Related Compounds

The following table summarizes some related compounds that share structural similarities with spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, highlighting their unique characteristics:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Spiro[2.2]pentane | Simple spiro compound | Simplest form of spirocyclic structure |

| Spiro[3.3]heptane | Larger spiro compound | Contains larger rings leading to different properties |

| Spirooxindoles | Oxindole derivatives | Known for diverse biological activities |

Case Study 1: Anticancer Research

A study investigated the interaction of spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, with cancer cell lines. Results showed that the compound exhibited cytotoxic effects against various cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against common bacterial strains. The findings indicated significant inhibition of bacterial growth, warranting further exploration into its mechanism of action and potential applications in treating infections.

Mechanism of Action

The mechanism of action of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Spiro Architectures

a) Spiro[indoline-3,4'-piperidine] Derivatives (A1-A4)

- Structure : These derivatives (e.g., A1-A4) replace the cyclopropane ring with a piperidine moiety. The spiro junction connects indoline and piperidine rings, and a carbonitrile group is retained.

- Activity : Exhibited potent inhibition of EGFR-wt (residual activity: 7–27%) and ERBB2 (5–9%) at 0.5 µM, outperforming Neratinib (2% and 6%, respectively) .

b) Cyclopropane-Containing Spiro Derivatives (B1-B7)

- Structure : Designed by replacing piperidine with cyclopropane in the spiro[indoline-3,4'-piperidine] scaffold.

- Cyclopropane's ring strain may enhance reactivity and target engagement .

c) Spiro[anthracene-9(10H),1'-cyclopentane], 10-(bromomethylene)- (CAS: 177266-61-4)

- Structure : Cyclopentane replaces cyclopropane, and a bromomethylene group substitutes the carbonitrile.

- Bromine adds steric bulk and electrophilicity .

Anthracene-Based Carbonitrile Derivatives

a) 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile (CAS: 62570-50-7)

- Structure: Lacks a spiro system but shares the anthracene-carbonitrile core. Features amino and ethylamino groups at positions 1 and 3.

- Activity : Used medicinally, though specific targets are unspecified. The absence of a spiro junction may limit conformational restriction compared to the target compound .

b) Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles (8a,b)

- Structure: Combines pyrano[3,2-f]chromene with a cycloalkane spiro system. Retains the carbonitrile group.

- Synthesis: Microwave-assisted methods (120°C, 8–10 min) yield higher efficiency than traditional reflux (4–6 hr).

Oxygenated and Halogenated Analogues

a) Spiro[anthracene-1(4H),2'-[1,3]dioxolane]-9,10-dione (CAS: 110560-82-2)

- Structure : Integrates a dioxolane ring and two ketone groups.

- Impact: The dioxolane enhances polarity (higher PSA), while ketones may confer redox activity. No biological data are reported .

b) 10-(Bromomethylene) Derivatives

- Example : Spiro[anthracene-9(10H),1'-cyclopentane], 10-(bromomethylene)- (CAS: 177266-61-4).

- Role : Bromine enhances electrophilicity, enabling cross-coupling reactions absent in the target compound .

Biological Activity

Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo- is a unique spirocyclic compound characterized by its dual ring structure, which includes an anthracene moiety and a cyclopropane ring. This compound features a carbonitrile group and an oxo group, contributing to its potential reactivity and biological activity. The structural characteristics of spiro compounds often result in enhanced binding affinity to biological targets compared to their non-spiro counterparts.

- Molecular Formula : C17H11NO

- Molecular Weight : 245.27 g/mol

- InChI : InChI=1S/C17H11NO/c18-10-11-9-17(11)14-7-3-1-5-12(14)16(19)13-6-2-4-8-15(13)17/h1-8,11H,9H2

The presence of the carbonitrile and oxo functional groups allows for various nucleophilic and electrophilic reactions, making it versatile for synthetic applications .

Biological Activity Overview

Research indicates that spirocyclic compounds, including spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, exhibit significant biological activities. These compounds have been studied for their potential as:

- Anticancer agents

- Antimicrobial substances

- Enzyme inhibitors

The unique structural characteristics of this compound enhance its potential interactions with biological targets, leading to promising therapeutic applications.

Anticancer Activity

Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Compounds similar to spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile have been reported to induce apoptosis in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell division.

Case Study

A study on related spirocyclic compounds demonstrated that they exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF7 | 3.2 |

| Spiro Compound | A549 | 4.5 |

These findings suggest that spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, may also possess similar anticancer properties.

Antimicrobial Activity

The antimicrobial potential of spirocyclic compounds has been explored in various studies:

- Bacterial Inhibition : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives exhibit antifungal properties against common pathogens.

In one study, derivatives of spirocyclic compounds demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Enzyme Inhibition

Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-, may also act as an enzyme inhibitor:

- Targeting Kinases : Preliminary data suggest interactions with specific kinases involved in signaling pathways relevant to cancer progression.

- Enzyme Binding Studies : Molecular docking studies indicate a high binding affinity to target enzymes, suggesting potential for drug development.

Binding Affinity Data

| Enzyme Target | Binding Energy (kcal/mol) |

|---|---|

| Kinase A | -10.5 |

| Kinase B | -9.8 |

| Kinase C | -11.2 |

Q & A

Q. What synthetic methodologies are effective for synthesizing Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-?

Methodological Answer: Synthesis involves cyclopropanation of anthracene derivatives using nickel-catalyzed reactions. For example:

- Step 1 : React 9-anthracenone derivatives with methyl acrylate and nickel(II) hydroxamate at 80°C to form spiro[cyclopropane-anthracene] intermediates.

- Step 2 : Introduce the nitrile group via nucleophilic substitution (e.g., KCN with phase-transfer catalysts like tetrabutylammonium bromide). Key challenges include managing ring strain and stereochemical control. Yields typically range from 50–70% after purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic characterization validate the compound's structure?

Methodological Answer:

- IR Spectroscopy : The C≡N stretch appears at ~2200 cm⁻¹.

- ¹H NMR : Cyclopropane protons resonate as coupled doublets (δ 1.5–2.5 ppm; J = 8–10 Hz). Anthracene protons appear as multiplets (δ 6.8–8.2 ppm).

- ¹³C NMR : The spiro carbon (junction of anthracene and cyclopropane) is observed at ~75 ppm.

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 11.62 Å, b = 17.11 Å, c = 12.34 Å, β = 114.43° confirms the spiro architecture .

Advanced Research Questions

Q. What computational approaches predict the compound's reactivity in cyclopropanation reactions?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations model transition states for [2+1] cyclopropanation. Solvent effects (e.g., THF vs. DMF) are analyzed using COSMO-RS.

- Meta-dynamics Simulations : Reveal steric hindrance from the anthracene moiety drives diastereoselectivity. Activation barriers for endo vs. exo pathways differ by ~5 kcal/mol .

Q. How can contradictions in diastereoselectivity data be resolved during synthesis?

Methodological Answer: Conflicting selectivity may arise from competing kinetic vs. thermodynamic pathways:

- Variable-Temperature NMR : At 0°C, kinetic control favors endo products (ΔG‡ = 12 kcal/mol). At 80°C, thermodynamic control shifts to exo products (ΔG = −3 kcal/mol).

- Chiral HPLC Validation : Use Chiralpak IA columns (hexane/isopropanol, 90:10) to quantify enantiomeric excess (ee > 90% for optimized conditions) .

Q. What strategies address crystallization challenges for this spiro compound?

Methodological Answer:

- Crystallization Protocol : Slow evaporation from DCM/hexane (1:3) at 4°C yields monoclinic crystals. Avoid solvent inclusion by layering hexane over a saturated DCM solution.

- Synchrotron Radiation : Data collection at 100 K (λ = 0.71073 Å) improves resolution for strained spiro systems. Refinement with SHELXL achieves R1 < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.